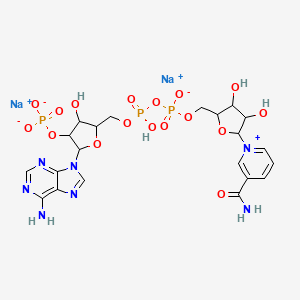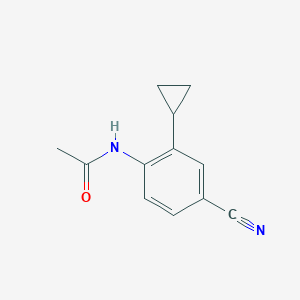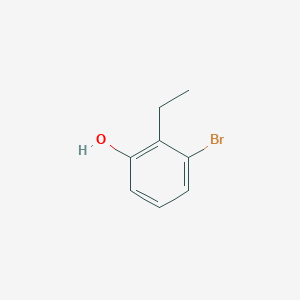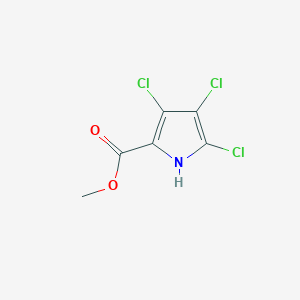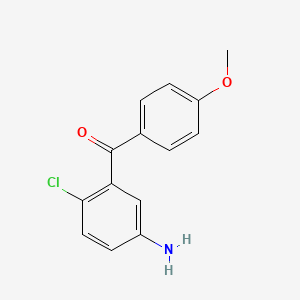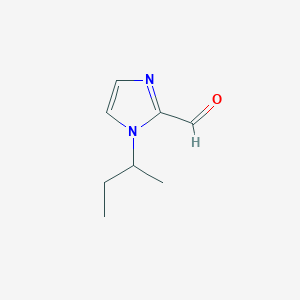
1-Butan-2-ylimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-ylimidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a butan-2-yl group and an aldehyde functional group. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aldehyde group in this compound makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butan-2-ylimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butan-2-ylamine with glyoxal in the presence of an acid catalyst, followed by oxidation to introduce the aldehyde group. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. Catalysts such as zinc chloride or iron salts may be employed to enhance the efficiency of the cyclization and oxidation steps.
Chemical Reactions Analysis
Types of Reactions: 1-Butan-2-ylimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the butan-2-yl group can be replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Butan-2-ylimidazole-2-carboxylic acid.
Reduction: 1-Butan-2-ylimidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
1-Butan-2-ylimidazole-2-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Butan-2-ylimidazole-2-carbaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-Methylimidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a butan-2-yl group.
1-Phenylimidazole-2-carbaldehyde: Contains a phenyl group, offering different electronic properties.
1-Ethylimidazole-2-carbaldehyde: Features an ethyl group, providing a comparison in terms of steric effects.
Uniqueness: 1-Butan-2-ylimidazole-2-carbaldehyde is unique due to the presence of the butan-2-yl group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
497855-78-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-butan-2-ylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-5-4-9-8(10)6-11/h4-7H,3H2,1-2H3 |
InChI Key |
YQRBJUZFYJOBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CN=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
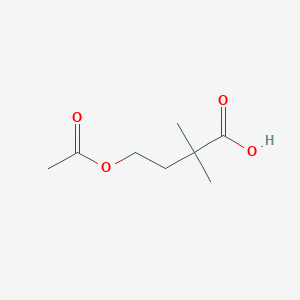

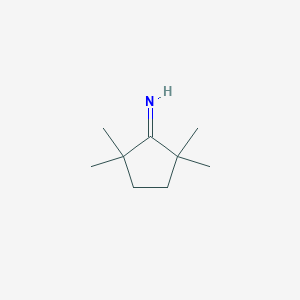
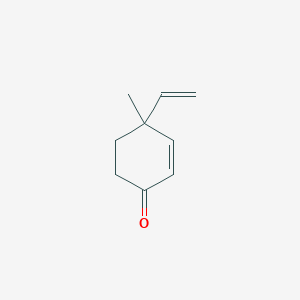
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
